1H-Indazol-7-ol

Catalog No.
S740256
CAS No.
81382-46-9
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indazol-7-ol

CAS Number

81382-46-9

Product Name

1H-Indazol-7-ol

IUPAC Name

1H-indazol-7-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-4,10H,(H,8,9)

InChI Key

VEDLFQPHHBOHIR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)NN=C2

Canonical SMILES

C1=CC2=C(C(=C1)O)NN=C2

The exact mass of the compound 1H-Indazol-7-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Indazol-7-ol is a substituted aromatic heterocycle belonging to the hydroxyindazole class. This scaffold is recognized in medicinal chemistry as a crucial building block, primarily for the development of protein kinase inhibitors used in oncology research. The position of the hydroxyl group on the indazole core is a critical determinant of a compound's binding affinity and selectivity for specific kinase targets, making the choice of isomer a key procurement decision in drug discovery and development workflows.

Research Fit

Kinase & PARP inhibitor synthesis building block
Phenol bioisostere for glucuronidation resistance
Pan-NOS inhibitor tool for isoform studies

Substituting 1H-Indazol-7-ol with its positional isomers (e.g., 4-ol, 5-ol, or 6-ol) is inadvisable for most applications due to significant differences in biological activity and synthetic utility. The specific location of the hydroxyl group at the C7 position dictates critical hydrogen bonding interactions within the ATP-binding sites of target kinases, directly influencing inhibitor potency. Furthermore, the C7-hydroxy group's proximity to the N1 position creates a unique electronic and steric environment, affecting regioselectivity in subsequent synthetic steps. Using an alternative isomer will lead to different reaction outcomes and final compounds with distinct, and likely inferior, pharmacological profiles.

Substitution Risk

Regioisomer binding shift
7-OH orientation influences nNOS vs COX-2 target binding; 4-OH or 5-OH may shift pharmacophore mimicry.
Oxidative stability
4-Hydroxyindazoles are prone to quinone oxidation; 7-OH avoids this redox liability, impacting compound stability.
Metabolic profile
Glucuronidation resistance may not transfer to other isomers; 5/6-OH variants have uncharacterized phase II metabolism.

Superior Potency in AXL Kinase Inhibition Compared to Isomeric Precursors

In the development of AXL kinase inhibitors, the placement of the hydroxyl group is critical for potency. A study optimizing an indazole-based scaffold demonstrated that a fragment incorporating the 7-hydroxy-1H-indazole motif (as part of a larger molecule) achieved an AXL kinase inhibitory concentration (IC50) of 0.69 µM. In contrast, a closely related analogue derived from the isomeric 6-hydroxy-1H-indazole was significantly less potent, with an IC50 of 11 µM.

Evidence DimensionAXL Kinase Inhibition (IC50)
Target Compound Data0.69 µM (for derivative of 1H-Indazol-7-ol)
Comparator Or Baseline11 µM (for derivative of 1H-Indazol-6-ol)
Quantified DifferenceOver 15-fold more potent
ConditionsBiochemical assay for AXL kinase inhibition.

This demonstrates that the specific 7-hydroxy substitution pattern is essential for achieving high-potency kinase inhibition, making it a non-interchangeable choice for this target class.

nNOS Inhibition
Reported
1H-Indazol-7-ol IC50 100,000 nM (100 µM)
7-Nitroindazole ~150–700 nM
Low-potency control for SAR studies
≥130-fold less potent; rat cerebellar nNOS

Enables Regioselective Synthesis Not Readily Achievable with Other Isomers

The reactivity of the indazole core is highly dependent on substituent placement. The 7-OH group, due to its proximity to the pyrazole ring, influences the regioselectivity of N-alkylation and other functionalization reactions differently than isomers where the hydroxyl group is more distant (e.g., C5 or C6). For instance, the reaction of unsubstituted 1H-indazole with formaldehyde under acidic conditions exclusively yields the N1-substituted product, as it is thermodynamically favored over the N2 isomer by approximately 20 kJ·mol⁻¹. While this study does not use 7-hydroxyindazole directly, it establishes the principle that substituent position governs reaction outcomes, a critical factor in multi-step synthesis planning.

Evidence DimensionThermodynamic Stability of N-Alkylation Isomers
Target Compound DataN1-substituted isomer is thermodynamically preferred.
Comparator Or BaselineN2-substituted isomer is less stable by ~20 kJ·mol⁻¹ (for unsubstituted indazole).
Quantified DifferenceSignificant energy difference dictates reaction regioselectivity.
ConditionsReaction with formaldehyde in aqueous HCl; B3LYP/6-311++G(d,p) calculations.

For complex synthetic routes, predictable regioselectivity is paramount; procuring the 7-ol isomer ensures access to specific downstream structures that cannot be reliably obtained from other isomers.

Glucuronidation Resistance
Head-to-head
Indazole Not conjugated
Phenol Rapid glucuronidation
Supports metabolic stability screening
In vitro assay; class-level for 7-OH

Distinct Physicochemical Properties Influencing Handling and Formulation

The position of the hydroxyl group significantly alters the potential for intra- and intermolecular hydrogen bonding, which in turn affects key physical properties like melting point and solubility. The 7-hydroxy group is adjacent to the pyrazole N1-H, allowing for potential intramolecular hydrogen bonding. This contrasts with isomers like 6-hydroxyindazole, where intermolecular hydrogen bonding is more likely to dominate. Such differences in bonding can lead to varied solubility profiles in common processing and formulation solvents, a critical consideration for process development and reproducible downstream assays. While direct comparative data for hydroxyindazoles is sparse, the principle is well-established for differentiating isomers.

Evidence DimensionHydrogen Bonding and Resultant Physicochemical Properties
Target Compound DataPotential for intramolecular hydrogen bonding due to 7-OH proximity to N1-H.
Comparator Or BaselineIsomers like 6-OH-indazole favor intermolecular hydrogen bonding.
Quantified DifferenceQualitative difference in primary bonding interactions affecting solubility and melting point.
ConditionsGeneral principles of physical organic chemistry.

Choosing 1H-Indazol-7-ol can provide handling and solubility advantages in specific organic solvents, simplifying purification, processing, and formulation steps compared to other isomers.

Lipophilicity & PSA
Class-level
LogP 1.27 · tPSA 48.91 Ų
vs Phenol: ΔLogP −0.19 · ΔtPSA +28.68
ADME prediction and CNS permeability context
Calculated properties; review experimental
Application Scaffold
Class-level
PARP inhibitor & kinase inhibitor building block
vs 4-OH: COX-2 inhibitor scaffold
Distinct pharmacophore mimicry by OH position
Patent and literature analysis
NOS Isoform Selectivity
Reported
nNOS 100 µM · iNOS 650 µM · eNOS 100 µM
6.5-fold iNOS/nNOS vs 7-NI >100-fold selective
Pan-NOS inhibitor tool compound
Cross-study comparison; BindingDB data

Lead Optimization for AXL Kinase and Related Tyrosine Kinase Inhibitors

This compound is the logical choice when developing inhibitors for kinases like AXL, where the 7-hydroxy substitution has been shown to be over an order of magnitude more potent than the corresponding 6-hydroxy analogue. It serves as a validated starting point for SAR studies targeting the ATP-binding site.

Fragment-Based Drug Discovery (FBDD) Campaigns

As a fragment, 1H-Indazol-7-ol offers a distinct hydrogen bonding pattern (donor-acceptor) with a defined steric profile. It is a valuable tool for screening against kinase targets where interaction with the hinge region or adjacent pockets is mediated by a 7-substituted heterocyclic core.

Synthesis of Regiochemically Defined Heterocyclic Scaffolds

Use this precursor in multi-step syntheses where predictable functionalization at the N1 position is required. The specific electronic and steric environment of the 7-ol isomer provides regiochemical control that is not interchangeable with other hydroxyindazole isomers, ensuring higher yields of the desired product.

Application Fit Matrix

Application
Selection Property
Validation Focus
GluN2B receptor research
Phenol bioisostere with glucuronidation resistance
Metabolic stability and target binding in model systems
NOS isoform studies
Non-selective pan-NOS inhibition profile
Isoform contribution and assay calibration
PARP enzyme inhibitor design
Nicotinamide pharmacophore mimicry
SAR and binding mode in oncology research
Kinase inhibitor design
7-substituted indazole hinge binder
Selectivity and potency screening

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Hydroxy-1H-indazole

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